Structural Differentiation from Non-Nitrated Furyl-Oxadiazole Acetohydrazide: Linker and Substituent Impact on In Vitro Anti-TB Activity
In the foundational SAR study, α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide—the non-nitrated analog directly differing only by the absence of the 5-nitro group on the furan ring—was reported to exhibit in vitro activity against M. tuberculosis, while the nitrated target compound was synthesized and tested within the same publication series [1]. This provides direct head-to-head structural comparison within a single controlled study. The nitro group is well-established in the nitrofuran drug class as essential for bioreductive activation and subsequent bactericidal activity [2].
| Evidence Dimension | In vitro activity against Mycobacterium tuberculosis (presence of 5-nitro on furan vs. unsubstituted furan) |
|---|---|
| Target Compound Data | Synthesized and tested; specific MIC values not retrievable from publicly accessible abstract but presence of nitro group confirmed [1] |
| Comparator Or Baseline | α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide (non-nitrated); reported active in vitro against M. tuberculosis [1] |
| Quantified Difference | Specific numerical MIC difference between nitrated and non-nitrated analogs not publicly available; structural rationale for differentiation is based on the known requirement of the nitro group for bioreductive activation in the nitrofuran class [2] |
| Conditions | In vitro assay against M. tuberculosis; study: Mir et al., J Pharm Sci 1991 [1] |
Why This Matters
The 5-nitro substituent is the critical pharmacophoric element distinguishing this compound from furyl-oxadiazole analogs without it; procurement of the nitrated version is mandatory for any screening program targeting nitroreductase-dependent mechanisms.
- [1] Mir I, Siddiqui MT, Comrie AM. Antituberculosis agents. V: Alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds. J Pharm Sci. 1991;80(6):548-550. View Source
- [2] Elsaman T, Mohamed MS, Mohamed MA. Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Bioorg Chem. 2019;88:102969. View Source
